Product packaging for Roccellaric acid(Cat. No.:CAS No. 19464-85-8)

Roccellaric acid

Cat. No.: B099881
CAS No.: 19464-85-8
M. Wt: 326.5 g/mol
InChI Key: WLGALFYTFVOQPY-BBWFWOEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Roccellaric acid (CAS 19464-85-8) is an organic compound belonging to the class of paraconic acids, which are trisubstituted γ-butyrolactones found naturally in various species of lichens, moss, and fungi . Paraconic acids are a family of natural metabolites noted for a range of potential biological activities, including antitumor, antibiotic, antiviral, and anti-inflammatory properties, making them valuable as building blocks for pharmacologically active molecules . As a member of this family, this compound serves as a chiral synthon of interest in organic synthesis and medicinal chemistry research. The compound is supplied For Research Use Only and is intended strictly for laboratory research applications. It is not approved for medicinal, edible, or personal use, nor for diagnostic or therapeutic applications in humans or animals. Please note that current publicly available scientific data on the specific mechanisms of action and detailed biological applications of this compound is limited, highlighting an area for further investigation by the research community.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H34O4 B099881 Roccellaric acid CAS No. 19464-85-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19464-85-8

Molecular Formula

C19H34O4

Molecular Weight

326.5 g/mol

IUPAC Name

(2R,3S,4S)-4-methyl-5-oxo-2-tridecyloxolane-3-carboxylic acid

InChI

InChI=1S/C19H34O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-17(18(20)21)15(2)19(22)23-16/h15-17H,3-14H2,1-2H3,(H,20,21)/t15-,16+,17-/m0/s1

InChI Key

WLGALFYTFVOQPY-BBWFWOEESA-N

SMILES

CCCCCCCCCCCCCC1C(C(C(=O)O1)C)C(=O)O

Isomeric SMILES

CCCCCCCCCCCCC[C@@H]1[C@H]([C@@H](C(=O)O1)C)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCC1C(C(C(=O)O1)C)C(=O)O

Synonyms

rocellaric acid

Origin of Product

United States

Occurrence and Natural Abundance of Roccellaric Acid

Roccellaric acid has been identified in several lichen symbionts, with its presence being a key characteristic in the chemical profiling of these organisms.

Isolation from Lichen Symbionts

Distribution within Cetraria islandica Chemotypes

Cetraria islandica, commonly known as Iceland Moss, is a well-documented source of various paraconic acids, including this compound. researchgate.netresearchgate.net The species exhibits chemical variations, known as chemotypes, which are characterized by the presence or absence of certain secondary metabolites. researchgate.net While fumarprotocetraric acid is a key compound used to differentiate these chemotypes, this compound is also a known constituent of C. islandica. researchgate.netresearchgate.net Its presence, alongside other paraconic acids like protolichesterinic acid and lichesterinic acid, contributes to the complex chemical profile of this lichen. researchgate.netresearchgate.netresearchgate.net The first isolation of (+)-roccellaric acid from C. islandica was notable because it typically co-elutes with protolichesterinic acid during standard chromatographic techniques. researchgate.net

Identification in Nephromopsis stracheyi and Roccella Species

This compound has also been reported in Nephromopsis stracheyi. anbg.gov.aunih.gov This lichen, along with Cetraria islandica, is a known producer of various lichen acids. google.comgoogle.com Furthermore, the compound derives its name from the genus Roccella, where it was first identified. wikipedia.org Species such as Roccella montagnei are known to produce this compound. wikipedia.orgsemanticscholar.org Chemical profiling of various Roccella species has revealed the presence of this compound as a significant metabolite, often alongside other compounds like erythrin (B1253147) and lecanoric acid. researchgate.net

Methodologies for Natural Product Isolation

The isolation of this compound and other paraconic acids from lichens presents a significant challenge due to their structural similarities and weak ultraviolet absorption. researchgate.netresearcher.life This has necessitated the development of advanced separation and isolation techniques.

Chromatographic Separation Techniques for Paraconic Acids

The separation of paraconic acids from complex lichen extracts often requires a multi-step approach. researchgate.net A common initial step involves extraction with a solvent like petroleum ether. wikipedia.org Subsequent purification often employs size-exclusion chromatography, for instance, using Sephadex LH-20, to separate the paraconic acids from other classes of compounds. researchgate.netwikipedia.org

Due to the very similar physicochemical properties of paraconic acid isomers, their separation is notoriously difficult. cambridge.org Techniques like thin-layer chromatography (TLC) are often used for initial assessment, but more refined methods are required for complete separation. cambridge.org Fast centrifugal partition chromatography (CPC) has proven to be an effective technique for the final purification of paraconic acids, achieving high purity levels. researchgate.netwikipedia.org This method utilizes a two-phase solvent system to partition the compounds based on their differential solubility. researchgate.net High-performance liquid chromatography (HPLC) is also a crucial tool for both the analysis and purification of these compounds. wikipedia.org

Advanced Enantiomer Isolation Procedures

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers. The separation of these enantiomers, a process known as resolution, is a critical step in obtaining enantiomerically pure compounds. libretexts.org A "fluorous tag-catch and release strategy" has been successfully employed for the separation of a mixture of paraconic acids from Cetraria islandica, which led to the first isolation of (+)-roccellaric acid from this lichen. researchgate.net This innovative method involves tagging one of the acids with a fluorous label, allowing for its selective separation, and then removing the tag to release the pure compound. researchgate.net

Another common strategy for resolving enantiomers involves their conversion into diastereomers by reacting the racemic mixture with a chiral resolving agent. libretexts.org These resulting diastereomers have different physical properties and can be separated by techniques like crystallization. libretexts.org For acidic compounds like rocellaric acid, chiral amines are often used as resolving agents. libretexts.org Once separated, the individual enantiomers can be recovered by removing the resolving agent.

Biosynthesis of Roccellaric Acid

Polyketide Biosynthetic Pathways

The fundamental building blocks and assembly-line logic for the creation of roccellaric acid are derived from polyketide biosynthetic pathways. plos.org These pathways are responsible for a vast array of structurally diverse secondary metabolites in fungi, bacteria, and plants. asm.orgacs.org Polyketides are synthesized through the sequential condensation of small carboxylic acid units, a process that shares mechanistic and enzymatic similarities with fatty acid biosynthesis. mdpi.com The key distinction lies in the variable processing of β-keto groups during chain elongation, which in the case of polyketides often remain partially or fully unreduced, leading to greater structural variety. mdpi.com

Involvement of Polyketide Synthases (PKS)

The central enzymes orchestrating polyketide synthesis are Polyketide Synthases (PKSs). mdpi.com These are large, multi-domain enzymes that catalyze the iterative condensation of acyl-CoA precursors. asm.org PKS enzymes are broadly classified into three types (I, II, and III). The biosynthesis of complex fungal and lichen products like this compound is typically carried out by Type I PKSs. mdpi.com These are massive, single multifunctional proteins that contain a series of distinct domains, each responsible for a specific catalytic step in the biosynthetic process. mdpi.com

For this compound, a Type I PKS is hypothesized to be involved. The minimal domains required for polyketide chain assembly are the ketosynthase (KS), acyltransferase (AT), and the acyl carrier protein (ACP). mdpi.com However, the structure of this compound suggests the involvement of additional reductive domains within the PKS, such as a ketoreductase (KR) domain to reduce a specific ketone group to a hydroxyl group, which is a crucial step preceding lactonization. mdpi.com

Domain Abbreviation Function in this compound Biosynthesis (Hypothetical)
AcyltransferaseATSelects and loads the starter (fatty acyl-CoA) and extender (malonyl-CoA) units onto the ACP.
Acyl Carrier ProteinACPTethers the growing polyketide chain via a phosphopantetheine arm and transports it between catalytic domains.
KetosynthaseKSCatalyzes the Claisen condensation between the growing chain and the extender unit, elongating the carbon backbone.
KetoreductaseKRReduces a specific β-keto group to a hydroxyl group, creating the precursor for the γ-lactone ring.
ThioesteraseTECatalyzes the final release of the completed polyketide chain from the PKS enzyme, possibly coupled with cyclization.

Precursor Unit Condensation and Chain Elongation

The biosynthesis of this compound is believed to begin with a fatty acid derivative. wikipedia.org Early biosynthetic studies on the related compound protolichesterinic acid indicated that its carbon skeleton is formed from the condensation of a fatty acid with a smaller C3 or C4 precursor derived from the glycolytic pathway, with the bulk of the carbon atoms arising from the head-to-tail linkage of acetate (B1210297) units. wikipedia.org

The process starts with a long-chain fatty acyl-CoA molecule serving as the "starter unit." This starter unit is loaded onto the PKS. Subsequently, the carbon chain is extended through the sequential addition of "extender units," which are typically malonyl-CoA. plos.org In each cycle of elongation, the malonyl-CoA is decarboxylated as it is condensed with the growing chain, adding two carbon atoms in the process. asm.org This iterative cycle continues until the polyketide chain reaches its full length, after which it is modified and released from the enzyme.

Enzymatic Modulators in this compound Formation

Once the linear polyketide precursor is synthesized by the PKS, it must undergo a series of post-synthesis modifications, catalyzed by specific enzymatic modulators, to yield the final structure of this compound. These transformations are crucial for forming the characteristic γ-butyrolactone ring. researchgate.net

Genetic Determinants and Biosynthetic Gene Cluster Analysis

In fungi and bacteria, the genes encoding the enzymes for a specific secondary metabolite pathway are typically located together in the genome in a contiguous block known as a Biosynthetic Gene Cluster (BGC). cambridge.org These clusters contain the gene for the core synthase enzyme (e.g., PKS) as well as genes for tailoring enzymes, transporters, and regulatory proteins. cambridge.org

The identification of BGCs in lichen-forming fungi has historically been challenging due to difficulties in cultivating the fungal symbiont (mycobiont) independently. asm.orgumanitoba.ca However, recent advances in genome sequencing and bioinformatic analysis have begun to uncover the vast biosynthetic potential encoded in lichen genomes. mdpi.comacs.org Researchers have successfully linked BGCs to the production of other lichen compounds, such as atranorin (B1665829) and cristazarin, by identifying the core PKS genes and co-expressed tailoring enzymes. plos.orgasm.org

To date, the specific biosynthetic gene cluster responsible for producing this compound has not been identified or characterized. researchgate.net Based on analyses of other lichen BGCs, a hypothetical this compound cluster would be expected to contain a Type I PKS gene with the requisite domains (KS, AT, ACP, KR, TE). mdpi.com Flanking this central PKS gene, one would anticipate finding genes for tailoring enzymes, such as reductases or hydrolases, that might be involved in the final maturation of the molecule, although some of these functions may also be embedded within the primary PKS module itself. plos.orgasm.org

Chemical Synthesis and Stereochemical Control of Roccellaric Acid

Total Synthesis Strategies for Roccellaric Acid

The synthesis of rocellaric acid has been approached through several distinct strategies, each with its own merits in terms of efficiency, stereocontrol, and starting material accessibility. These approaches often employ powerful modern synthetic methodologies to construct the key structural features of the molecule, namely the substituted γ-butyrolactone core and the two stereogenic centers.

The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of chiral vicinal diols from prochiral olefins. nih.gov This reaction, which utilizes osmium tetroxide in the presence of a chiral quinine (B1679958) ligand, has been a cornerstone in the synthesis of numerous natural products. nih.govzenodo.org In the context of rocellaric acid synthesis, this methodology can be employed to introduce the two adjacent stereocenters with high levels of enantioselectivity. The resulting chiral diol can then be further elaborated to the target molecule.

A complementary strategy involves the Johnson–Claisen rearrangement, which is a thermal rearrangement of an allylic alcohol and a ketene (B1206846) acetal (B89532) to form a γ,δ-unsaturated ester. This reaction is highly effective for the stereoselective formation of carbon-carbon bonds. The combination of Sharpless asymmetric dihydroxylation to set the initial stereochemistry, followed by a Johnson–Claisen rearrangement to extend the carbon chain and create a new stereocenter, has been a successful strategy in the total synthesis of various natural products, including those with structures analogous to rocellaric acid. figshare.com

Reaction Key Reagents Key Transformation Stereochemical Control
Sharpless Asymmetric DihydroxylationOsmium tetroxide, Chiral quinine ligandAlkene to Vicinal DiolEnantioselective
Johnson–Claisen RearrangementAllylic alcohol, Ketene acetalγ,δ-Unsaturated ester formationDiastereoselective

Radical cyclizations have emerged as a powerful tool in organic synthesis for the construction of cyclic systems. Titanocene(III) chloride (Cp₂TiCl), often referred to as the Nugent-RajanBabu reagent, is a single-electron transfer agent that can mediate the reductive opening of epoxides to generate carbon-centered radicals. nih.govwikipedia.org This reactive intermediate can then undergo intramolecular cyclization onto a suitably positioned acceptor, such as an alkene or alkyne, to form a new ring. rsc.orgnih.gov

This strategy has been successfully applied to the synthesis of various natural products, including γ-lactones. nih.gov For the synthesis of rocellaric acid, a substrate containing an epoxide and an unsaturated ester moiety could be subjected to titanocene(III) chloride-mediated radical cyclization to construct the γ-butyrolactone ring with control over the relative stereochemistry of the substituents. The reaction conditions are typically mild, making this approach compatible with a wide range of functional groups. nih.gov

Mediator Precursor Key Intermediate Product
Titanocene(III) chlorideEpoxy-esterCarbon-centered radicalγ-Butyrolactone

Asymmetric carbolithiation involves the addition of an organolithium reagent across a carbon-carbon double bond in an enantioselective manner. This reaction can be used to create new stereogenic centers with high levels of enantiomeric excess. The use of a chiral ligand, such as (-)-sparteine, can effectively control the facial selectivity of the addition of the organolithium to the olefin. nih.gov

In the context of rocellaric acid synthesis, an asymmetric intramolecular carbolithiation of an achiral olefinic alkyllithium precursor could be employed to construct the chiral center at the final step of the synthesis. nih.gov This approach offers a concise route to the target molecule, with the key stereochemistry being set in a highly controlled fashion.

A successful enantioselective synthesis of (-)-rocellaric acid has been accomplished utilizing a copper(I)-catalyzed asymmetric cyclopropanation as a key step. acs.orgnih.gov This strategy begins with the inexpensive furan-2-carboxylic methyl ester. nih.gov The key steps in this synthesis are:

Copper(I)-catalyzed asymmetric cyclopropanation: This reaction establishes the initial stereocenter.

Tin(IV)-catalyzed retroaldol/lactonization sequence: This sequence transforms the cyclopropanol (B106826) intermediate into the desired γ-butyrolactone core.

Ruthenium-catalyzed intermolecular metathesis: This final step introduces the long alkyl side chain. nih.gov

This approach highlights the power of modern catalytic methods in achieving a concise and efficient synthesis of a complex natural product. acs.orgnih.gov

Enantioselective and Diastereoselective Syntheses

The control of stereochemistry is a central challenge in the synthesis of rocellaric acid, which contains two stereogenic centers. Enantioselective synthesis aims to produce a single enantiomer of the target molecule, while diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple chiral centers. wikipedia.org

Various strategies have been employed to achieve high levels of both enantioselectivity and diastereoselectivity in the synthesis of rocellaric acid. Asymmetric catalysis, using chiral catalysts to favor the formation of one enantiomer over the other, is a common approach. wikipedia.org The copper(I)-catalyzed asymmetric cyclopropanation mentioned previously is a prime example of this. acs.orgnih.gov

Chiral auxiliaries can also be used to induce diastereoselectivity. wikipedia.org In this approach, a chiral molecule is temporarily attached to the substrate, directing the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to afford the desired enantiomerically enriched product.

Substrate-controlled diastereoselection is another important strategy, where the existing stereochemistry in a molecule dictates the stereochemical outcome of a subsequent reaction. The Johnson–Claisen rearrangement is an example of a reaction that can exhibit high levels of diastereoselectivity.

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic transformations to create efficient and sustainable synthetic routes. nih.govmdpi.com Enzymes are highly selective catalysts that can perform specific transformations under mild conditions, often with high enantioselectivity. nih.gov

In the context of rocellaric acid synthesis, enzymes could be used for key stereoselective steps, such as the resolution of a racemic mixture or the asymmetric reduction of a ketone. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the two enantiomers. This approach can provide access to enantiomerically pure starting materials for the synthesis of rocellaric acid. mdpi.com The integration of enzymatic steps into a traditional chemical synthesis can lead to more efficient and environmentally friendly processes. nih.govresearchgate.net

Synthesis of this compound Analogs and Related Paraconic Acids

The structural framework of this compound, characterized by a substituted γ-butyrolactone core, is shared by a class of natural products known as paraconic acids. researchgate.net These compounds have garnered significant interest due to their diverse biological activities, including antibiotic and antitumor properties. nih.govacs.org Consequently, extensive research has been directed towards the synthesis of both naturally occurring paraconic acids and novel synthetic analogs to explore their therapeutic potential.

A prominent and effective strategy for the enantioselective synthesis of several paraconic acids, including (–)-roccellaric acid, (–)-nephrosteranic acid, and (–)-protopraesorediosic acid, utilizes an inexpensive and readily available starting material, furan-2-carboxylic methyl ester. nih.govnih.gov This methodology facilitates high stereochemical control through a sequence of key chemical reactions. The primary steps in this synthetic pathway include a copper(I)-catalyzed asymmetric cyclopropanation, a highly diastereoselective Sakurai allylation, a retroaldol/lactonization cascade catalyzed by a Lewis acid or base, and a ruthenium(II)-catalyzed intermolecular cross-metathesis. nih.gov Another successful approach involves a charge-accelerated nih.govnih.gov-sigmatropic sulfonium (B1226848) rearrangement, which has been applied to the enantioselective four-step total syntheses of (+)-nephrosteranic acid and (+)-roccellaric acid. acs.orgnih.gov

Target CompoundKey Synthetic ReactionsPrimary Starting Material
(–)-Roccellaric AcidAsymmetric Cyclopropanation, Retroaldol/Lactonization, MetathesisFuran-2-carboxylic methyl ester
(–)-Nephrosteranic AcidAsymmetric Cyclopropanation, Sakurai Allylation, MetathesisFuran (B31954) derivative
(+)-Roccellaric AcidCharge-Accelerated Sulfonium Rearrangement, Lactone FormationVinyl sulfoxide (B87167) and Ynamide
(–)-Protopraesorediosic AcidAsymmetric Cyclopropanation, Sakurai Allylation, MetathesisFuran derivative
Various Paraconic AcidsPalladium-catalyzed Suzuki–Miyaura coupling, Sharpless oxidationNot Specified

In addition to synthesizing naturally occurring paraconic acids, researchers have developed efficient methods for creating novel analogs with modified structures. One particularly straightforward approach is a one-step, three-component reaction that yields 2,3-tri- and tetrasubstituted γ-butyrolactones. nih.gov This reaction brings together aryl bromides, dimethyl itaconate, and various carbonyl compounds, allowing for rapid diversification of the paraconic acid scaffold. nih.gov

The synthetic analogs produced through these methods are often subjected to biological evaluation to determine their potential as therapeutic agents. A study assessing the in vitro cytotoxic activity of a series of these novel γ-butyrolactone analogs was conducted against a panel of human cancer cell lines. nih.gov While the majority of the synthesized compounds demonstrated low to moderate activity, one specific analog displayed significant antiproliferative effects against both KB and HL60 cancer cell lines, with IC₅₀ values in the sub-micromolar range (10⁻⁷–10⁻⁶ mol/L). nih.gov Further testing confirmed this compound's inhibitory activity against PC3, SK-OV3, MCF7R, and HL60R cell lines. nih.gov

Analog ClassSynthesis MethodBiological EvaluationKey Findings
2,3-tri- and tetrasubstituted γ-butyrolactonesThree-component reaction (Aryl bromides, dimethyl itaconate, carbonyl compounds)In vitro cytotoxicity assayMost analogs showed low to moderate activity. nih.gov
One compound exhibited potent antiproliferative activity (IC₅₀: 10⁻⁷–10⁻⁶ M) against multiple cancer cell lines (KB, HL60, PC3, etc.). nih.gov

These synthetic strategies not only provide access to important natural products like this compound but also open avenues for the discovery of new, structurally diverse paraconic acid analogs with potentially enhanced or novel biological activities.

Molecular Mechanisms of Action of Roccellaric Acid in Vitro Cellular Studies

Investigations into Cellular Targets of Roccellaric Acid

The initial step in understanding the mechanism of action of a bioactive compound is to identify its cellular targets. jst.go.jp For this compound, this involves exploring its interactions with key cellular components like enzymes and receptors.

Research suggests that this compound, like other lichen metabolites, may interact with and modulate the activity of various enzymes. While direct and extensive studies on this compound's specific enzyme binding are not widely available, related research on similar compounds and extracts containing this compound provides some context.

One study investigating the bioactivity of Hypotrachyna cirrhata extracts, which contain this compound, demonstrated α-glucosidase inhibition. tandfonline.comresearchgate.net Although salazinic acid was identified as the most potent inhibitor in this extract, the presence of this compound in an active fraction suggests a potential, albeit possibly weaker, role in enzyme modulation. tandfonline.comresearchgate.net Computational docking studies have also been used to predict the binding of lichen-derived compounds to enzymes, indicating that compounds like this compound could potentially bind to the catalytic sites of enzymes. researchgate.netresearchgate.net The nature of this binding, whether competitive or non-competitive, and the specific amino acid residues involved would require further dedicated enzymatic assays and structural biology studies.

The general biological activity of lichen substances, including aliphatic acids like this compound, encompasses enzyme inhibitory effects. researchgate.net However, specific data pinpointing the enzymes most significantly affected by pure this compound and the kinetics of this inhibition remain an area for further investigation.

The interaction of a compound with cellular receptors is a key mechanism for initiating signaling cascades. The analysis of receptor-ligand interactions involves assessing specificity, affinity, and saturation. nih.gov For this compound, direct evidence of binding to specific cellular receptors is limited in the current scientific literature.

However, the principles of receptor-ligand binding analysis provide a framework for how such investigations would be conducted. nih.govnih.gov These studies would typically involve competitive binding assays to determine if this compound can displace a known ligand from its receptor. nih.gov The strength of the interaction would be quantified by the dissociation constant (Kd), with a lower Kd indicating higher affinity. nih.gov

Computational methods, such as molecular docking, are valuable tools for predicting potential receptor-ligand interactions. plos.orgmdpi.com Such in silico studies could screen this compound against a library of known receptor structures to identify potential binding partners, which could then be validated experimentally. The analysis would focus on non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that would stabilize the this compound-receptor complex. plos.orgbiorxiv.org

Elucidation of Intracellular Signaling Pathway Perturbations

Once a compound interacts with its cellular target, it can perturb intracellular signaling pathways, leading to a cascade of downstream effects. While specific studies detailing the complete signaling pathways modulated by this compound are not extensively documented, we can infer potential pathways based on the activities of similar compounds and extracts.

For instance, lipid-based molecules can be involved in signaling cascades that activate defense genes in response to cellular stress. nih.gov As a fatty acid derivative, this compound could potentially influence lipid-mediated signaling pathways. The activation of such pathways often involves an increase in intracellular levels of specific lipid molecules, which then act as second messengers. nih.gov

Furthermore, many natural products exert their effects by modulating common signaling pathways involved in cell proliferation, inflammation, and apoptosis. nih.gov For example, some lignans, which are also natural products, have been shown to inhibit the JAK-STAT signaling pathway. tandfonline.com Steroid signaling pathways, which are crucial for developmental processes, are another example of pathways modulated by small molecules. frontiersin.org Future research on this compound could explore its impact on such well-established signaling cascades through techniques like transcriptome analysis (RNA-seq) to identify changes in gene expression downstream of potential targets. mdpi.com

Analysis of Specific Cellular Responses to this compound in Model Systems

The ultimate effect of a compound on a cell is observed through specific cellular responses. In vitro model systems, such as cell cultures, are invaluable for studying these responses.

Studies on extracts containing this compound have demonstrated a range of biological activities. For example, extracts from Hypotrachyna cirrhata showed antibacterial activity against Staphylococcus aureus. tandfonline.comresearchgate.net Another study on extracts from Oxalis erythrorhiza, which also contains this compound, revealed cytotoxic effects on the HCT-116 human colon cancer cell line. mdpi.com It is important to note that these effects are due to the combined action of all compounds in the extract, and the specific contribution of this compound is not isolated.

The use of 2D and 3D cell culture models is becoming increasingly important for assessing cellular responses to bioactive compounds. nih.govnih.gov These models allow for the evaluation of parameters like cell proliferation, metabolic activity, and changes in cell morphology. nih.govmdpi.com For instance, the MTT assay is a common method used to assess cell proliferation and cytotoxicity. mdpi.com Future studies using purified this compound in such model systems would be necessary to definitively attribute specific cellular responses to this compound.

Table 1: Summary of In Vitro Cellular Responses to Extracts Containing this compound

Extract SourceModel SystemObserved Cellular ResponseCitation(s)
Hypotrachyna cirrhataStaphylococcus aureusAntibacterial activity tandfonline.com, researchgate.net
Oxalis erythrorhizaHCT-116 (human colon cancer cell line)Cytotoxic effects mdpi.com

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological activity. By synthesizing and testing analogues of a lead compound, researchers can identify the key functional groups and structural features responsible for its effects. nih.govnih.govmdpi.com

For this compound, which is a γ-butyrolactone, SAR studies would involve modifying different parts of its structure. This could include altering the length of the tridecyl side chain, changing the stereochemistry of the chiral centers, or modifying the carboxylic acid group. nih.gov For example, studies on other 3-arylpropionic acids have shown that introducing substitutions to the propionic acid chain can enhance pharmacokinetic properties. nih.gov Similarly, research on coumarin (B35378) derivatives has demonstrated that O-substitution is essential for antifungal activity. mdpi.com

By comparing the biological activity of these synthetic analogues with that of the parent this compound, it would be possible to build a SAR model. This model would provide valuable mechanistic insights by highlighting which parts of the molecule are critical for interacting with its cellular target(s). For instance, if modifying the alkyl chain length significantly alters activity, it would suggest this chain is involved in a key hydrophobic interaction. biorxiv.org

Ecological Roles and Chemotaxonomic Applications of Roccellaric Acid

Ecological Significance within Lichen Symbioses

Lichens produce a diverse array of secondary metabolites, often referred to as lichen substances, which are not essential for their primary metabolic processes but play crucial roles in their survival and interaction with the environment. These compounds, which include aliphatic acids like roccellaric acid, as well as depsides, depsidones, and dibenzofurans, are synthesized by the fungal partner (mycobiont) and are often deposited as crystals on the surface of the fungal hyphae. The production of these substances is linked to the lichen's metabolic activity, age, and adaptation to environmental and ecological conditions. While the specific ecological functions of many individual compounds, including this compound, are not always extensively studied, the general roles of these metabolites provide a framework for understanding their significance.

Role in Inter-organismal Interactions

Lichen secondary metabolites are well-recognized for mediating interactions between the lichen and other organisms. These biological activities include antiviral, antibiotic, antitumor, antiherbivore, and enzyme-inhibitory effects. Many of these functions serve as defense mechanisms against biotic stresses.

Contribution to Stress Response Mechanisms in Lichens

The ability of lichens to thrive in harsh environments, from polar regions to deserts, is partly due to the protective functions of their secondary metabolites against abiotic stresses. These compounds can offer protection from high levels of UV radiation, environmental toxins, and physical hazards.

One of the primary roles of these substances is to mitigate oxidative stress. Environmental factors such as desiccation-rehydration cycles, extreme temperatures, and high light intensity can lead to the overproduction of reactive oxygen species (ROS), which can damage cellular components. Phenolic compounds, in particular, are known to serve as antioxidants that scavenge ROS. The presence of secondary metabolites has been shown to reduce the damaging effects of desiccation stress, improving the activity of the photosystem in the algal partner and reducing membrane damage in the fungal partner during rehydration. While compounds like usnic acid and various depsidones are often cited for their roles in UV screening and antioxidant activity, the specific contribution of aliphatic acids such as this compound to stress response mechanisms is an area requiring further research.

Chemotaxonomic Utility in Lichen Systematics

Chemotaxonomy, the use of chemical characters to understand and classify organisms, is a cornerstone of modern lichenology. The unique secondary metabolites produced by lichens serve as stable and reliable markers for distinguishing between species, subspecies, and even chemical variants known as chemotypes. This compound, an aliphatic acid, is one such compound used in the systematic classification of certain lichen genera.

Differentiation of Species and Chemotypes within Lichen Genera

The presence or absence of specific lichen substances, or unique combinations of them (a "chemosyndrome"), is often correlated with morphological and genetic differences between taxa. This compound has been identified as a chemotaxonomic marker in several lichen species. For instance, it was recently identified for the first time in Roccella montagnei, where its presence, along with other compounds, helps to characterize the chemical profile of the species.

Lichen Species/GenusAssociated CompoundsChemotaxonomic Significance
Hypotrachyna cirrhataSalazinic acid, Constictic acid, Protolichesterinic acid, MannitolThis compound is part of the chemical profile of this species, which is studied for its bioactivity.
Roccella montagneiAngardianic acid, Erythrin (B1253147), Lecanoric acidThe presence of this compound helps to define the chemical diversity within this species and aids in distinguishing it from related taxa.
Nephromopsis stracheyiNot specified in detailReported to contain this compound, contributing to its chemical identity.
Cetraria islandicaProtolichesterinic acidReported to contain this compound as part of its chemical constitution.

Application in Authentication and Classification of Lichen Samples

The accurate identification of lichen species often requires chemical analysis to supplement morphological observations. A variety of analytical methods are employed to detect this compound and other lichen substances for the authentication and classification of specimens.

Historically, methods included simple color spot tests on the lichen thallus and microcrystallization techniques, where the characteristic crystal shape of a substance after recrystallization from a solvent was observed under a microscope. However, modern chemotaxonomy relies on more precise and sensitive chromatographic techniques. Thin-layer chromatography (TLC) is a widely used and accessible method for separating and identifying lichen metabolites. More advanced methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer greater sensitivity and quantitative information, allowing for detailed chemical profiling and the identification of even minor compounds in a lichen extract. These techniques have been instrumental in identifying this compound in species like Roccella montagnei and Hypotrachyna cirrhata.

Analytical TechniqueApplication for this compound
Thin-Layer Chromatography (TLC) Standardized TLC provides Rf values in different solvent systems, allowing for the identification of this compound by comparing its position on the chromatogram to known standards.
High-Performance Liquid Chromatography (HPLC) HPLC provides precise retention times for compounds, enabling the accurate identification and quantification of this compound in lichen extracts.
Liquid Chromatography-Mass Spectrometry (LC-MS) This hyphenated technique combines the separation power of LC with the detection capabilities of MS, allowing for the definitive identification of this compound based on its mass-to-charge ratio (m/z 325.2379 [M-H]⁻).

Advanced Analytical Methodologies for Roccellaric Acid Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating Roccellaric acid from complex natural extracts and for its quantitative determination. The selection of a specific technique is contingent on the sample matrix, the required sensitivity, and the analytical objective.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile organic acids like this compound. aocs.org Reversed-phase HPLC is the most common modality for this purpose. In this approach, a nonpolar stationary phase (typically a C18 column) is used with a polar mobile phase. aocs.orghplc.eu

The retention of this compound is governed by its hydrophobicity, attributed to its long alkyl side chain, and its polarity, due to the carboxylic acid and lactone functional groups. The mobile phase composition, usually a mixture of an aqueous solvent (often with an acid modifier like formic or acetic acid to suppress the ionization of the carboxyl group and ensure sharp peaks) and an organic solvent (such as acetonitrile (B52724) or methanol), is optimized to achieve efficient separation. aocs.org Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate compounds with a wide range of polarities. cerealsgrains.org

Detection is commonly achieved using a UV detector, typically at wavelengths between 205 and 215 nm where the carboxyl group absorbs light. aocs.org For enhanced sensitivity, particularly when this compound is present at low concentrations, derivatization with a UV-absorbing or fluorescent tag can be employed. aocs.org

Table 1: Representative HPLC Parameters for this compound Analysis Note: This table presents a typical, not a specifically published, method for this compound, based on established principles for similar long-chain fatty acids and lactones.

Parameter Value/Description
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 70% B, increase to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. ntnu.no Due to the low volatility of this compound, a derivatization step is necessary prior to analysis. ntnu.no The most common derivatization method is esterification of the carboxylic acid group to form a more volatile methyl ester (as a Fatty Acid Methyl Ester, or FAME). wiley.comrestek.com This is typically achieved by reacting the acid with a reagent like boron trifluoride in methanol (B129727) (BF3-methanol). restek.com

The resulting this compound methyl ester is then introduced into the GC system. Separation is achieved on a capillary column, often with a polar stationary phase (e.g., a cyanopropyl or polyethylene (B3416737) glycol phase), which separates FAMEs based on their chain length and degree of unsaturation. restek.comnih.gov The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds with different boiling points.

The eluting compounds are then ionized in the mass spectrometer, typically by electron ionization (EI). The resulting mass spectrum, which shows the fragmentation pattern of the molecule, provides a chemical fingerprint that can be used for identification by comparison with spectral libraries. wiley.com

Table 2: Typical GC-MS Parameters for Derivatized this compound Analysis Note: This table outlines a representative method for the analysis of this compound as its methyl ester, based on general procedures for FAME analysis.

Parameter Value/Description
Derivatization Reagent BF3 in Methanol
Column Polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program Initial temp 150°C, ramp to 250°C at 4°C/min, hold for 5 min
Injector Temperature 250 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| MS Scan Range | m/z 50-550 |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, QToF-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem (MS/MS) and high-resolution (e.g., Quadrupole Time-of-Flight, QToF) variants offer exceptional sensitivity and selectivity for the analysis of this compound. These techniques couple the separation power of HPLC with the mass-resolving capabilities of a mass spectrometer.

Using conditions similar to those for HPLC-UV, this compound is separated chromatographically before being introduced into the MS source. Electrospray ionization (ESI) is the most common ionization technique for this type of molecule, typically operating in negative ion mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion. Positive ion mode can also be used, often forming adducts such as [M+H]⁺ or [M+Na]⁺. researchgate.net

Tandem mass spectrometry (LC-MS/MS) provides further structural information by selecting the precursor ion (e.g., the [M-H]⁻ ion of this compound), subjecting it to collision-induced dissociation (CID), and analyzing the resulting product ions. This fragmentation pattern is highly specific and can be used for definitive identification and quantification, even in complex matrices. High-resolution mass spectrometry (HRMS), such as QToF-MS, provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments.

Table 3: LC-MS/MS Fragmentation Data for this compound Data sourced from the MassBank of North America (MoNA), record CCMSLIB00005720020. researchgate.net

Precursor Ion (m/z) Precursor Type Collision Energy Product Ions (m/z)

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the de novo structural elucidation of molecules like this compound, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the complete structure of an organic molecule in solution. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show characteristic signals for the protons in the long alkyl chain, the methine protons on the γ-lactone ring, the methyl group attached to the ring, and the acidic proton of the carboxyl group, which typically appears as a broad singlet at a high chemical shift (δ > 10 ppm). libretexts.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Key signals for this compound would include the carbonyl carbons of the lactone and carboxylic acid (typically δ > 170 ppm), the carbons of the alkyl chain, and the carbons within the substituted lactone ring. libretexts.org

2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms. COSY identifies proton-proton couplings, while HSQC and HMBC correlate protons with their directly attached carbons and more distant carbons, respectively. These experiments are crucial for assembling the molecular fragments into the final, complete structure of this compound.

Table 4: Predicted NMR Spectral Data for this compound Based on the enantioselective synthesis of (-)-Roccellaric acid and general chemical shift principles. Specific experimental values are found in the cited literature. acs.org

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Carboxyl (COOH) ~12.0 (broad s) ~175-180
Lactone Carbonyl (C=O) - ~170-175
Alkyl Chain (CH₂, CH₃) ~0.8-1.6 (m) ~14-40
Lactone Ring Protons (CH) ~2.5-4.5 (m) ~30-80

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of this compound is characterized by the presence of two key functional groups: the carboxylic acid and the γ-butyrolactone.

The carboxylic acid group gives rise to two very distinctive absorptions:

A very broad O-H stretching band, typically appearing in the range of 2500-3300 cm⁻¹. libretexts.org This broadness is due to hydrogen bonding.

A strong C=O (carbonyl) stretching band, usually found between 1690 and 1760 cm⁻¹. For dimeric carboxylic acids, this peak is centered around 1710 cm⁻¹. libretexts.org

The γ-butyrolactone ring also contains a carbonyl group. The C=O stretching frequency for a saturated five-membered lactone is typically higher than that of an open-chain ester and appears at approximately 1770 cm⁻¹. Therefore, the spectrum of this compound is expected to show at least two distinct carbonyl absorptions. Additionally, strong C-O stretching bands for both the lactone and the carboxylic acid would be visible in the 1000-1300 cm⁻¹ region. The long alkyl chain would be identified by C-H stretching vibrations just below 3000 cm⁻¹.

Table 5: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Characteristic Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H stretch 2500-3300 Strong, Very Broad
Carboxylic Acid C=O stretch ~1710 Strong
γ-Lactone C=O stretch ~1770 Strong
Alkyl Chain C-H stretch 2850-2960 Strong

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation pattern.

Molecular Formula Determination:

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise molecular formula of this compound. The experimentally determined exact mass allows for the calculation of the elemental composition with a high degree of accuracy. The molecular formula for this compound has been established as C₁₉H₃₄O₄.

PropertyValue
Molecular Formula C₁₉H₃₄O₄
Molecular Weight 326.5 g/mol
Exact Mass 326.2457 g/mol

Fragmentation Analysis:

Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used to generate ions for mass analysis. The resulting mass spectrum displays a molecular ion peak (M⁺) corresponding to the intact molecule and various fragment ion peaks resulting from the cleavage of specific bonds. While a detailed experimental mass spectrum for this compound is not widely published, its fragmentation pattern can be predicted based on the known behavior of similar carboxylic acids and lactones.

The fragmentation of carboxylic acids is often characterized by the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH). In the case of this compound, the γ-lactone ring and the long alkyl chain also influence the fragmentation pathways.

Predicted Fragmentation Pattern of this compound:

m/z ValueProposed FragmentNeutral Loss
326[M]⁺-
308[M - H₂O]⁺H₂O
298[M - CO]⁺CO
281[M - COOH]⁺COOH

This table represents a theoretical fragmentation pattern based on the general behavior of related compounds. Actual experimental data may show additional or different fragments.

Chiral Analysis for Enantiomeric Purity Assessment

This compound possesses multiple chiral centers, making it a stereochemically complex molecule. The assessment of its enantiomeric purity is crucial, as different enantiomers of a compound can exhibit distinct biological activities. Chiral analysis techniques are employed to separate and quantify the different enantiomers present in a sample.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and effective method for the enantiomeric separation of chiral carboxylic acids and lactones. researchgate.net The principle of this technique lies in the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times and, consequently, their separation.

The selection of an appropriate chiral stationary phase is critical for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability for the resolution of a wide range of chiral compounds, including carboxylic acids. researchgate.net

The enantiomeric excess (ee), a measure of the purity of a chiral sample, can be determined from the chromatogram by comparing the peak areas of the two enantiomers.

Analytical TechniquePrincipleApplication to this compound
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Separation and quantification of the enantiomers of this compound to determine enantiomeric purity.

Future Research Trajectories and Biotechnological Prospects

Innovations in Roccellaric Acid Biosynthesis Engineering for Sustainable Production

While chemical synthesis has been the primary source of this compound for research purposes, the future of its large-scale production likely lies in biotechnology. Metabolic engineering of microbial systems offers a promising avenue for sustainable, cost-effective, and scalable synthesis. The development of microbial cell factories for this compound production hinges on several key innovations.

A foundational step is the complete elucidation of the native biosynthetic pathway of this compound in lichen species such as Cetraria islandica or other producing fungi. researchgate.netnih.gov These pathways are typically orchestrated by a series of enzymes encoded in a biosynthetic gene cluster (BGC). Identifying and characterizing this specific BGC is paramount. Once identified, the entire pathway can be transferred into a robust, industrially relevant microbial host like the yeast Saccharomyces cerevisiae or the bacterium Escherichia coli. uminho.pt This process, known as heterologous expression, allows for production in a controlled fermentative environment, divorced from the slow growth and complex biology of lichens.

Further innovations will involve intensive metabolic engineering of the host organism to maximize yield. nih.gov Since this compound is a derivative of fatty acid or polyketide metabolism, engineering strategies would focus on increasing the intracellular pools of key precursors like acetyl-CoA and malonyl-CoA. youtube.com This can be achieved by overexpressing crucial enzymes in the host's central metabolism and deleting genes of competing pathways that drain these precursors. nih.gov Moreover, to enhance the sustainability of the production process, engineered microbial strains could be designed to utilize low-cost, non-food feedstocks such as lignocellulosic biomass or industrial waste streams, significantly improving the economic and environmental footprint of production. nih.govmdpi.com

Development of Novel Stereoselective Synthetic Methodologies

The precise stereochemistry of this compound is critical to its biological function, making stereoselective synthesis a major focus of organic chemistry research. While several total syntheses have been accomplished, future work aims to develop more efficient, scalable, and versatile methods.

Researchers have pioneered various elegant strategies to control the compound's multiple chiral centers. One successful approach involves a regioselective asymmetric dihydroxylation of a γ,δ-olefinic bond, combined with a Johnson-Claisen rearrangement, to construct the core structure. researchgate.netcolab.ws Another distinct enantioselective synthesis employs a copper(I)-catalyzed asymmetric cyclopropanation as a key step, starting from an inexpensive furan (B31954) derivative. acs.orgnih.gov Free-radical chemistry has also been harnessed, where a Lewis acid-mediated conjugate addition of alkyl radicals to a fumarate (B1241708) derivative, followed by an aldol (B89426) reaction, yielded (−)-Roccellaric acid. acs.orgacs.org Furthermore, methods utilizing chiral auxiliaries derived from natural products like L-tartaric acid have been developed to guide stereoselective aldol reactions, providing a general route to paraconic acids, including a formal synthesis of (+)-Roccellaric acid. unl.pt

Future developments will likely focus on catalytic asymmetric methods that minimize the use of stoichiometric chiral reagents, improving atom economy and reducing waste. The discovery of new catalytic systems and the refinement of existing ones will be crucial for making these complex molecules more accessible for extensive biological evaluation.

Synthetic StrategyKey Reaction(s)Starting Material TypeReported Overall YieldReference(s)
Asymmetric Dihydroxylation & Johnson-Claisen RearrangementRegioselective asymmetric dihydroxylation, Johnson-Claisen rearrangementα,β,γ,δ-Unsaturated ester7.6% researchgate.netcolab.ws
Asymmetric CyclopropanationCopper(I)-catalyzed asymmetric cyclopropanation, retroaldol/lactonizationFuran-2-carboxylic methyl esterNot explicitly stated for full sequence acs.orgnih.gov
Free-Radical Conjugate AdditionLewis acid-mediated radical addition, Aldol reactionDifferentially protected fumarate42% (over 4 steps) acs.orgacs.org
Chiral Auxiliary Aldol ReactionStereoselective aldol reactionDioxane dithioester from L-tartaric acidFormal synthesis reported unl.pt
Organometallic ComplexationTungsten-π-allyl complex formationChloropropargyl derivativesRacemic synthesis reported capes.gov.br

Deepening the Understanding of this compound's Molecular Mechanisms at the Cellular Level

Paraconic acids, the class to which this compound belongs, are noted for their potential antitumor and antibiotic activities. researchgate.netunl.pt However, the precise molecular targets and mechanisms of action for this compound remain largely unexplored. Future research must delve into the cellular and molecular interactions that underpin its biological effects.

A primary goal is the identification of the specific protein targets of this compound within the cell. Techniques such as affinity purification-mass spectrometry, where a modified this compound molecule is used to "pull down" its binding partners, can be employed. Elucidating these targets is the first step in understanding its mechanism. For its observed antiproliferative effects, subsequent studies would investigate how this compound modulates key cell signaling pathways involved in cancer, such as the PI3K/Akt, MAPK, or Wnt pathways, which are common targets for similar bioactive lactones. thegoodscentscompany.com

Regarding its antimicrobial properties, research should aim to determine if this compound disrupts essential bacterial processes. Studies could investigate its effects on cell wall integrity, DNA replication, protein synthesis, or specific metabolic pathways like the bacterial fatty acid synthesis (FAS) system, which is a known target for other lichen-derived depsidones. mdpi.com Advanced "omics" approaches, such as transcriptomics (RNA-seq) and proteomics, will be invaluable tools. By comparing the gene and protein expression profiles of cells before and after treatment with this compound, researchers can obtain a global view of the cellular response and generate new hypotheses about its mode of action.

Exploration of Biocatalytic Approaches for this compound and Derivative Synthesis

Biocatalysis, the use of enzymes to perform chemical transformations, represents a powerful and sustainable alternative to traditional organic synthesis. conicet.gov.ar The application of biocatalytic methods to the synthesis of this compound and its derivatives is a burgeoning field of research, offering high selectivity and milder, more environmentally friendly reaction conditions.

Several classes of enzymes are particularly well-suited for the synthesis of chiral lactones. nih.govthieme-connect.com Lipases, for instance, are highly effective at performing kinetic resolutions, a process that can separate a racemic mixture of synthetic intermediates to yield a single, enantiomerically pure precursor for this compound synthesis. conicet.gov.arthieme-connect.com Another powerful group of enzymes are ketoreductases (KREDs) and other alcohol dehydrogenases, which can asymmetrically reduce a keto group to a hydroxyl group. researchgate.net A synthetic route could be designed to produce a pro-chiral γ-keto acid or ester, which is then stereoselectively reduced by a KRED to set the key chiral centers of the this compound backbone. thieme-connect.com

More advanced strategies involve the creation of multi-enzyme cascades, where several enzymes operate in a single reaction vessel to build a complex molecule from a simple starting material. acs.org A future biocatalytic route to this compound could involve a one-pot reaction combining enzymes for C-C bond formation, stereoselective reduction, and lactonization. The exploration and engineering of enzymes like Baeyer-Villiger monooxygenases (BVMOs), which can convert cyclic ketones into lactones, may also provide novel synthetic routes to this compound analogues. nih.gov

Enzyme ClassPotential Application in this compound SynthesisKey TransformationReference(s)
LipasesKinetic resolution of racemic intermediates.Enantioselective esterification or hydrolysis. conicet.gov.arthieme-connect.com
Ketoreductases (KREDs) / Alcohol Dehydrogenases (ADHs)Asymmetric reduction of a keto group to introduce chirality.γ-Ketoester → γ-Hydroxyester thieme-connect.comresearchgate.net
Baeyer-Villiger Monooxygenases (BVMOs)Synthesis of the lactone ring from a cyclic ketone precursor.Cyclic Ketone → Lactone nih.gov
Multi-enzyme CascadesOne-pot synthesis from simple precursors.Multiple sequential enzymatic reactions. acs.orgresearchgate.net

Q & A

Q. What quality control measures are critical when reporting this compound in novel lichen species?

  • Methodological Answer : Adhere to the Beilstein Journal of Organic Chemistry guidelines:
  • Include raw spectral data (NMR, MS) in supplementary materials.
  • Report purity thresholds (>95% for quantitative studies).
  • Cross-validate with at least two independent analytical techniques (e.g., GC-MS and 13C^{13}\text{C}-NMR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.